molecular formula C13H9ClN2O4 B2925569 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime CAS No. 320417-07-0

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime

Cat. No.: B2925569
CAS No.: 320417-07-0
M. Wt: 292.68
InChI Key: GEDYBAGAJFJMGV-OVCLIPMQSA-N
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Description

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is an organic compound that features a nitro group, a chlorophenoxy group, and an oxime functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime typically involves the following steps:

    Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorophenol reacts with the nitrobenzene derivative.

    Oxime Formation: The final step involves the formation of the oxime group by reacting the aldehyde derivative with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The oxime group can be oxidized to a nitrile using oxidizing agents like sodium periodate.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Oxidation: Sodium periodate.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of 4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde oxime.

    Oxidation: Formation of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbonitrile.

    Substitution: Formation of derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenoxy)-3-nitrobenzaldehyde: Lacks the oxime group but has similar structural features.

    4-(3-Chlorophenoxy)-3-aminobenzenecarbaldehyde: Contains an amine group instead of a nitro group.

    4-(3-Chlorophenoxy)-3-nitrobenzenecarbonitrile: Contains a nitrile group instead of an oxime group.

Uniqueness

4-(3-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is unique due to the presence of both the nitro and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

(NE)-N-[[4-(3-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-2-1-3-11(7-10)20-13-5-4-9(8-15-17)6-12(13)16(18)19/h1-8,17H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDYBAGAJFJMGV-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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